(+/-)-Tortuosamine

Description

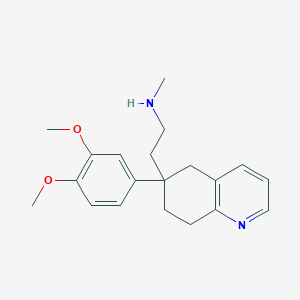

Structure

3D Structure

Properties

CAS No. |

79517-20-7 |

|---|---|

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-[6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine |

InChI |

InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3 |

InChI Key |

QFRVOGLOHJOHAY-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (+/-)-Tortuosamine from Sceletium tortuosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiolytic properties. The plant's pharmacological effects are attributed to a complex mixture of alkaloids, with the mesembrine-type alkaloids being the most well-known. However, Sceletium tortuosum also produces other structurally diverse alkaloids, including the pyridine alkaloid (+/-)-tortuosamine. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

This compound was first discovered and isolated from Sceletium tortuosum by Snyckers, Streicher, and van der Schyf in 1971.[1] Their work marked a significant contribution to the understanding of the complex phytochemical profile of this plant species, identifying a new class of pyridine-based alkaloids alongside the more common mesembrine-type compounds. Tortuosamine is structurally related to another Sceletium alkaloid, sceletium alkaloid A4.[2][3]

Original Isolation Protocol (Snyckers et al., 1971)

While the full text of the original 1971 publication is not widely available, subsequent reviews and related literature suggest a classic acid-base extraction and chromatographic separation methodology was likely employed. The general principles of such an approach are outlined below.

Experimental Protocol: Acid-Base Extraction for Sceletium Alkaloids

-

Maceration and Extraction: Dried and powdered aerial parts of Sceletium tortuosum are macerated in an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.

-

Filtration and Defatting: The acidic extract is filtered to remove solid plant material. The resulting aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove fats, waxes, and other non-polar compounds.

-

Basification and Liquid-Liquid Extraction: The acidic aqueous phase is then basified with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in a non-polar organic solvent. The alkaloids are then extracted from the aqueous phase into an organic solvent such as dichloromethane or a chloroform/isopropanol mixture through repeated liquid-liquid extractions.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid extract.

Experimental Workflow: Acid-Base Extraction

Caption: General workflow for the acid-base extraction of alkaloids from Sceletium tortuosum.

Modern Isolation and Purification Techniques

While the original isolation likely relied on conventional column chromatography, modern techniques offer improved resolution and efficiency for the separation of complex alkaloid mixtures from Sceletium.

Column Chromatography

Column chromatography remains a fundamental technique for the separation of Sceletium alkaloids.[2]

Experimental Protocol: Column Chromatography of Crude Alkaloid Extract

-

Stationary Phase: A glass column is packed with a suitable stationary phase, most commonly silica gel or alumina.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.

-

Elution: The alkaloids are eluted from the column by passing a mobile phase of increasing polarity through it. A typical solvent system would be a gradient of methanol in chloroform or ethyl acetate in hexane.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for its composition, typically by thin-layer chromatography (TLC).

-

Isolation of Tortuosamine: Fractions containing tortuosamine are pooled and concentrated. Further purification may be necessary using techniques like preparative TLC or recrystallization to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative tool for the separation of Sceletium alkaloids due to its high resolution and speed.[4]

Experimental Protocol: Preparative HPLC for Tortuosamine Isolation

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a typical mobile phase.

-

Detection: UV detection at a wavelength of around 280 nm is suitable for aromatic alkaloids like tortuosamine.

-

Fraction Collection: The eluent corresponding to the tortuosamine peak is collected, and the solvent is removed under reduced pressure to yield the purified alkaloid.

Structural Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data on the specific fragmentation pattern of tortuosamine is not detailed in the available literature. General fragmentation of alkaloids often involves cleavage of bonds adjacent to the nitrogen atom and fragmentation of ring systems. |

Quantitative Data

The concentration of tortuosamine and other alkaloids in Sceletium tortuosum can vary significantly depending on factors such as the plant's geographic origin, harvest time, and processing methods.[5] The total alkaloid content in dried plant material typically ranges from 1% to 1.5%.[4]

Table 2: Quantitative Analysis of Sceletium tortuosum Alkaloids

| Parameter | Value | Reference |

| Total Alkaloid Content (dry weight) | 1.0 - 1.5% | [4] |

| Mesembrine Content (leaves, dry weight) | ~0.3% | [4] |

| Mesembrine Content (stems, dry weight) | ~0.86% | [4] |

| Tortuosamine Content | Varies; specific quantitative data not widely reported. |

Biosynthesis of this compound

The biosynthesis of pyridine alkaloids in plants is a complex process. While the specific pathway for tortuosamine in Sceletium tortuosum has not been fully elucidated, a plausible hypothetical pathway can be proposed based on the general biosynthesis of pyridine rings in other plant species. The pyridine ring of many alkaloids is derived from nicotinic acid, which itself is synthesized from aspartate and a triose phosphate.

Hypothetical Biosynthetic Pathway of Tortuosamine

Caption: A plausible, hypothetical biosynthetic pathway for the formation of the pyridine ring in tortuosamine.

Conclusion

This compound represents an interesting and less-studied component of the alkaloid profile of Sceletium tortuosum. Its discovery expanded the known chemical diversity of this important medicinal plant. While the original isolation methods laid the groundwork, modern chromatographic techniques provide more efficient means for its purification. Further research is warranted to fully characterize the spectroscopic properties of tortuosamine, quantify its presence in different Sceletium chemotypes, and elucidate its precise biosynthetic pathway. A deeper understanding of this and other minor alkaloids will contribute to a more complete picture of the pharmacology of Sceletium tortuosum and may open new avenues for drug discovery and development.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. | Read by QxMD [read.qxmd.com]

- 5. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+/-)-Tortuosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tortuosamine is a pyridine alkaloid identified in Sceletium tortuosum, a plant with a long history of traditional use for its psychoactive properties. As a member of the Sceletium alkaloids, tortuosamine is of significant interest to researchers in ethnopharmacology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+/-)-tortuosamine, consolidating available spectroscopic data and outlining key experimental methodologies for its study. While crystallographic data for tortuosamine is not currently available in the public domain, this guide synthesizes information from structural elucidation studies and total synthesis efforts to present a detailed chemical profile.

Chemical Structure and Properties

This compound is a racemic mixture of two enantiomers. The molecule features a central quaternary carbon atom bonded to a 3,4-dimethoxyphenyl group, a tetrahydroquinoline moiety, and an N-methylethanamine side chain. Tortuosamine represents a distinct structural class among the Sceletium alkaloids, characterized by a ring-C seco Sceletium alkaloid A4 framework.[1][2]

Table 1: General Properties of Tortuosamine

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆N₂O₂ | PubChem |

| Molar Mass | 326.44 g/mol | PubChem |

| IUPAC Name ((-)-enantiomer) | 2-[(6S)-6-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-6-yl]-N-methylethanamine | PubChem |

| CAS Number ((+/-)-racemate) | 79517-20-7 | PubChem |

| CAS Number ((-)-enantiomer) | 35722-04-4 | PubChem |

| CAS Number ((+)-enantiomer) | 51934-13-5 | PubChem |

| Appearance | Noncrystalline compound | Snyckers et al., 1971 |

Stereochemistry

Tortuosamine possesses a single stereocenter at the C-6 position of the tetrahydroquinoline ring. The naturally occurring enantiomer, (-)-tortuosamine, has been determined to have the (S) absolute configuration. This was established through the enantiocontrolled synthesis of the related Sceletium alkaloid A4, which shares the same chiral center.

The unambiguous assignment of stereochemistry is crucial for understanding the pharmacological activity of tortuosamine, as enantiomers of a chiral molecule often exhibit different biological effects.

Spectroscopic Data for Structural Elucidation

3.1. Mass Spectrometry

The mass spectrum of tortuosamine shows a molecular ion peak corresponding to its molecular formula, C₂₀H₂₆N₂O₂.

3.2. Ultraviolet (UV) Spectroscopy

The UV spectrum of tortuosamine is consistent with the presence of a 2,3-disubstituted pyridine ring and a 3,4-dimethoxyphenyl group.[3]

3.3. Infrared (IR) Spectroscopy

The IR spectrum displays absorption bands characteristic of aromatic rings.[3]

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

The original ¹H NMR data was instrumental in establishing the connectivity of the atoms in tortuosamine.[3] Key features described include:

-

Signals corresponding to the protons of the 3,4-dimethoxyphenyl group.

-

An AMX spin system characteristic of a 2,3-disubstituted pyridine ring.

-

Signals for the methylene groups of the tetrahydroquinoline ring and the N-methylethanamine side chain.

-

A singlet for the N-methyl group.

A comprehensive, tabulated set of modern ¹H and ¹³C NMR data, including chemical shifts and coupling constants, is not currently available in the literature. Such data would be invaluable for the unambiguous identification and quality control of tortuosamine in plant extracts and synthetic samples.

Synthesis and Isolation

4.1. Total Synthesis

The total synthesis of this compound has been achieved, confirming its proposed structure.[4][5] One synthetic approach involves the construction of the key bicyclic core containing the characteristic quaternary benzylic carbon.[4]

Caption: Generalized synthetic workflow for this compound.

4.2. Isolation from Sceletium tortuosum

A general protocol for the isolation of alkaloids from Sceletium tortuosum involves an acid-base extraction procedure.

Experimental Protocol: Generalized Alkaloid Extraction from Sceletium tortuosum

-

Plant Material Preparation: Dried and finely powdered aerial parts of Sceletium tortuosum are used as the starting material.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as ethanol, often through maceration or Soxhlet extraction, to obtain a crude extract.[6][7]

-

Acid-Base Extraction: a. The crude extract is dissolved in a dilute acidic solution (e.g., 5% acetic acid), which protonates the alkaloids, rendering them water-soluble. b. The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities. The aqueous layer containing the protonated alkaloids is retained. c. The pH of the aqueous solution is carefully raised to approximately 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents. d. The free-base alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane or chloroform).

-

Purification: The resulting crude alkaloid mixture is concentrated and can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography to isolate individual alkaloids, including tortuosamine.[7]

Caption: General workflow for the isolation of tortuosamine.

Biological Activity

While Sceletium tortuosum extracts are known for their effects on the central nervous system, including anxiolytic and antidepressant properties, the specific biological activities and signaling pathways of isolated tortuosamine are not well-defined in the current literature.[8] Much of the research has focused on the mesembrine-type alkaloids from the plant, which are known to act as serotonin reuptake inhibitors.[8] Further investigation is required to elucidate the specific pharmacological profile of tortuosamine and its potential contribution to the overall effects of Sceletium tortuosum.

Conclusion

This compound is a structurally interesting pyridine alkaloid from Sceletium tortuosum. Its chemical structure and the (S)-configuration of its naturally occurring enantiomer have been established through spectroscopic analysis and total synthesis. However, a comprehensive dataset of modern, high-resolution spectroscopic data, particularly ¹³C NMR, and crystallographic data is currently lacking in the scientific literature. The detailed experimental protocols for its synthesis and isolation, as well as a thorough investigation of its specific biological activities, represent areas for future research that will be critical for its potential development as a pharmacological agent. This guide provides a foundational understanding for researchers and scientists working with this and related natural products.

References

- 1. Synthesis of Alkaloids, (±)-Sceletium Alkaloid A4 and (±)-N-Acetyltortuosamine | Semantic Scholar [semanticscholar.org]

- 2. pza.sanbi.org [pza.sanbi.org]

- 3. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchspace.csir.co.za [researchspace.csir.co.za]

- 8. 1H-NMR and UPLC-MS metabolomics: Functional tools for exploring chemotypic variation in Sceletium tortuosum from two provinces in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of (+/-)-Tortuosamine: A Technical Guide to its Biosynthesis in Mesembryanthemaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Tortuosamine, a distinctive ring C-seco Sceletium alkaloid A4 type alkaloid found within select members of the Mesembryanthemaceae family, has garnered interest for its unique chemical structure. Despite this, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of the proposed biosynthetic route of this compound, drawing upon established principles of alkaloid biosynthesis and the known chemical landscape of Sceletium tortuosum. We present a putative pathway commencing from the aromatic amino acids L-phenylalanine and L-tyrosine, detailing the key proposed intermediates and enzymatic transformations. This document provides a comprehensive overview of the quantitative alkaloid content in relevant species, detailed hypothetical experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic and experimental workflows to serve as a foundational resource for future research and drug development endeavors.

Introduction

The Mesembryanthemaceae family, particularly the genus Sceletium, is a rich source of diverse and pharmacologically relevant alkaloids. Among these, tortuosamine represents a structurally unique class of compounds characterized by a seco-ring C structure.[1] While significant research has focused on the related mesembrine-type alkaloids, the biosynthetic origins of tortuosamine have not been fully detailed. Understanding this pathway is crucial for harnessing the potential of this and related compounds for therapeutic applications. This guide aims to consolidate the existing, albeit limited, knowledge and propose a chemically plausible biosynthetic pathway for this compound, thereby providing a roadmap for future scientific investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Sceletium alkaloids is understood to originate from the aromatic amino acids L-phenylalanine and L-tyrosine.[2] The proposed pathway to this compound is a branch of the broader mesembrine alkaloid biosynthesis. The final step in the formation of tortuosamine is hypothesized to be the reductive cleavage of the C-N bond in Sceletium alkaloid A4.[3]

Key Intermediates and Proposed Enzymatic Steps

The proposed biosynthetic pathway can be visualized as a sequence of enzymatic reactions transforming primary metabolites into the complex alkaloid structure. While the specific enzymes in Sceletium species have not yet been characterized, their functions can be inferred from similar, well-studied alkaloid biosynthetic pathways.

-

Step 1: Formation of the C6-C2N and C6-C1 Units: L-phenylalanine is converted to cinnamic acid via Phenylalanine Ammonia-Lyase (PAL) , and subsequently to p-coumaric acid. L-tyrosine is decarboxylated to tyramine by Tyrosine Decarboxylase (TYDC) . These initial steps are fundamental to the biosynthesis of many phenolic compounds in plants.

-

Step 2: Condensation and Cyclization: The derivatives of p-coumaric acid and tyramine are proposed to undergo a series of condensation and cyclization reactions to form the core structure of the mesembrine alkaloids. This is a complex and still speculative part of the pathway.

-

Step 3: Formation of Sceletium Alkaloid A4: Through a series of proposed oxidative and rearrangement reactions, the pathway leads to the formation of Sceletium alkaloid A4. This intermediate possesses the core pyridine moiety characteristic of this subclass of alkaloids.[3]

-

Step 4: Reductive Cleavage to form this compound: The final proposed step is the enzymatic reduction and cleavage of a C-N bond within the heterocyclic ring system of Sceletium alkaloid A4 to yield this compound. This reaction would likely be catalyzed by a reductase .

Below is a DOT script for the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Alkaloid Content

Quantitative analysis of alkaloid content in Sceletium species reveals significant variation depending on the species, geographical location, and chemotype. While specific quantitative data for the biosynthetic intermediates of tortuosamine are not available, the concentrations of tortuosamine and its proposed precursor, Sceletium alkaloid A4, have been reported in several studies. This data is crucial for selecting plant material for biosynthetic studies and for understanding the metabolic flux within the pathway.

| Alkaloid | Plant Species | Concentration Range (% of total alkaloids) | Analytical Method | Reference |

| Tortuosamine | Sceletium tortuosum | Variable, often a minor component | GC-MS, LC-MS | [4][5] |

| Sceletium Alkaloid A4 | Sceletium tortuosum | Variable | GC-MS, LC-MS | [4][5] |

| Mesembrine | Sceletium tortuosum | 0.3 - 2.3% of dry weight (total alkaloids) | HPLC, GC-MS | [6][7] |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining classical biochemical techniques with modern 'omics' technologies. Below are detailed methodologies for key experiments that would be essential for this endeavor.

Protocol for Identification of Intermediates using LC-MS/MS

This protocol outlines a general method for the extraction and analysis of alkaloids and potential biosynthetic intermediates from Sceletium tortuosum plant material.

Objective: To identify known alkaloids and putative biosynthetic intermediates.

Materials:

-

Fresh or lyophilized Sceletium tortuosum plant material

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

0.22 µm syringe filters

Procedure:

-

Extraction:

-

Homogenize 100 mg of plant material in 1 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in positive ion mode, acquiring full scan data and data-dependent MS/MS fragmentation spectra.

-

-

Data Analysis: Compare retention times and fragmentation patterns with authentic standards (if available) and public databases to tentatively identify compounds.

Protocol for Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol describes a general workflow for identifying and characterizing the enzymes involved in the tortuosamine pathway.

Objective: To functionally characterize candidate genes encoding biosynthetic enzymes.

Materials:

-

Sceletium tortuosum tissue for RNA extraction.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

Polymerase Chain Reaction (PCR) reagents and primers for candidate genes.

-

Expression vector (e.g., for E. coli or yeast).

-

Competent cells (E. coli or yeast).

-

Culture media and antibiotics.

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Substrates for enzyme assays (e.g., Sceletium alkaloid A4).

-

LC-MS for product analysis.

Procedure:

-

Gene Identification: Identify candidate genes (e.g., reductases) from a Sceletium tortuosum transcriptome database based on homology to known alkaloid biosynthetic enzymes.

-

Cloning: Amplify the full-length cDNA of the candidate gene and clone it into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into a suitable host (E. coli or yeast) and induce protein expression.

-

Protein Purification: Purify the recombinant enzyme from the cell lysate.

-

Enzyme Assay:

-

Incubate the purified enzyme with the putative substrate (e.g., Sceletium alkaloid A4) and necessary co-factors (e.g., NADPH for reductases) in a suitable buffer.

-

Stop the reaction at various time points.

-

Extract the products and analyze by LC-MS to identify the formation of the expected product (e.g., tortuosamine).

-

Below is a DOT script for a typical experimental workflow for enzyme characterization:

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Mesembryanthemaceae presents a compelling area for future research. The proposed pathway, originating from L-phenylalanine and L-tyrosine and proceeding through Sceletium alkaloid A4, provides a solid framework for investigation. The lack of characterized enzymes and detailed knowledge of the regulatory mechanisms highlights a significant gap in our understanding. Future efforts should focus on transcriptome and genome sequencing of Sceletium tortuosum to identify candidate genes for the proposed enzymatic steps. Subsequent functional characterization of these genes through heterologous expression and in vitro enzyme assays will be paramount to definitively elucidating the pathway. A thorough understanding of tortuosamine biosynthesis will not only contribute to the fundamental knowledge of plant specialized metabolism but also open avenues for the biotechnological production of this and other structurally unique alkaloids for potential pharmaceutical applications.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structures of partial racemic Sceletium alkaloid A4 and tortuosamine, pyridine alkaloids from Sceletium tortuosum N. E. Br. - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]

- 7. pza.sanbi.org [pza.sanbi.org]

(+/-)-Tortuosamine: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Tortuosamine is a pyridine alkaloid that constitutes one of the four major structural classes of alkaloids found in plants of the genus Sceletium, a group of succulent plants indigenous to Southern Africa.[1][2][3] While the mesembrine-type alkaloids, such as mesembrine and mesembrenone, are the most abundant and well-studied psychoactive components of Sceletium tortuosum (commonly known as Kanna), tortuosamine represents a distinct chemical entity with a ring-seco Sceletium alkaloid A4 group structure.[4] This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and analysis from plant material.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the plant Sceletium tortuosum.[1][5][6] It is one of at least 25 alkaloids identified from this species.[2] Other species within the Sceletium genus may also contain tortuosamine, although the alkaloid profile can vary significantly between species and even between different populations of the same species.[7]

The abundance of tortuosamine in Sceletium tortuosum is not well-documented in existing literature, with most quantitative analyses focusing on the more dominant mesembrine-type alkaloids.[8][9][10] The total alkaloid content of Sceletium tortuosum is known to be highly variable, ranging from 1% to 1.5% of the dry weight of the plant.[3][6] Factors influencing this variability include genetics, geographical location, climate, and post-harvest processing methods such as fermentation.[4]

While specific quantitative data for tortuosamine is scarce, the focus of current research has been on the major alkaloids. The following table summarizes the abundance of these major alkaloids in Sceletium tortuosum, providing a context for the likely minor contribution of tortuosamine to the overall alkaloid profile.

Table 1: Abundance of Major Alkaloids in Sceletium tortuosum

| Alkaloid | Abundance (% of Dry Weight) | Plant Part | Reference |

| Total Alkaloids | 1.0 - 1.5% | Aerial Parts | [3][6] |

| Mesembrine | ~0.86% | Leaves, Stems, Flowers | [3] |

| Mesembrine | ~0.3% | Roots | [3] |

| Mesembrenone | Variable, increases with fermentation | Aerial Parts | [6] |

| Mesembrenol | Variable | Aerial Parts | [10] |

| This compound | Not Quantified | Aerial Parts | [1][5][6] |

Experimental Protocols

General Alkaloid Extraction from Sceletium tortuosum

This protocol describes a typical acid-base extraction method for isolating a crude alkaloid mixture from dried plant material.

Materials:

-

Dried and powdered Sceletium tortuosum plant material

-

Methanol

-

10% Acetic acid in water

-

Dichloromethane (DCM)

-

25% Ammonium hydroxide solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Soak the powdered plant material in methanol for 24-48 hours at room temperature with occasional agitation.

-

Filtration: Filter the methanolic extract to remove solid plant material.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 10% acetic acid.

-

Defatting: Wash the acidic solution with dichloromethane in a separatory funnel to remove non-polar compounds. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide solution.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract can be further purified to isolate individual alkaloids, including tortuosamine, using chromatographic techniques.

Methods:

-

Column Chromatography: The crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of solvents such as dichloromethane and methanol, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation and quantification of Sceletium alkaloids. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or ammonium hydroxide.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable alkaloids. Derivatization may be necessary for some compounds.

Analytical Quantification

Quantitative analysis of tortuosamine would ideally require a certified reference standard. In the absence of a commercial standard, semi-quantitative analysis can be performed using a standard of a major alkaloid with a similar structure and assuming a comparable detector response.

Instrumentation:

-

HPLC with UV or Mass Spectrometry (MS) detection: HPLC-UV can be used for quantification if tortuosamine has a chromophore. HPLC-MS provides higher selectivity and sensitivity and allows for identification based on mass-to-charge ratio.

-

GC-MS: Provides quantitative data based on the integrated peak area of a specific ion fragment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general classification of Sceletium alkaloids and a typical workflow for their extraction and analysis.

Caption: Structural classification of alkaloids found in the Sceletium genus.

Caption: General workflow for the extraction and analysis of alkaloids from Sceletium tortuosum.

Conclusion

This compound is a recognized, yet understudied, alkaloid from Sceletium tortuosum. While its presence is confirmed, there is a significant gap in the literature regarding its quantitative abundance and specific biological activity. The methodologies for extraction and analysis of the major Sceletium alkaloids provide a solid foundation for future research focused on isolating and quantifying tortuosamine. Further investigation is warranted to fully characterize the pharmacological profile of this unique compound and its potential contribution to the overall effects of Sceletium preparations. This will be crucial for the standardization and development of novel therapeutics derived from this important medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mesembryanthemum tortuosum - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Isolation of a pentacyclic triterpenoid from Sceletium tortuosum – KFokam – CAP [kfokam-cap.pkfinstitute.com]

- 6. pza.sanbi.org [pza.sanbi.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide on the Physicochemical Properties and Stability of (+/-)-Tortuosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Tortuosamine is a prominent alkaloid belonging to a unique structural class found in Sceletium tortuosum, a succulent plant indigenous to South Africa.[1][2] Traditionally, Sceletium tortuosum, also known as Kanna, has been used for its mood-enhancing and anxiolytic properties.[1] Tortuosamine, as one of the key chemical constituents, is of significant interest to researchers and drug development professionals for its potential pharmacological activities. A thorough understanding of its physicochemical properties and stability is paramount for its extraction, purification, formulation, and the development of analytical methods. This technical guide provides a comprehensive overview of the known physicochemical characteristics and stability profile of this compound, supported by experimental protocols and logical workflows.

Physicochemical Properties

This compound is characterized as a non-crystalline, optically active base.[2] This amorphous nature implies that it does not exhibit a sharp melting point but rather a decomposition range. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters remain to be fully elucidated in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₂ | PubChem CID: 443745 |

| Molar Mass | 326.4 g/mol | PubChem CID: 443745[3] |

| Physical State | Non-crystalline base | Jeffs et al. (1974) |

| Melting Point | Not applicable (non-crystalline) | Inferred from physical state description[4] |

| Boiling Point | Data not available | |

| XLogP3 (Computed) | 3.2 | PubChem CID: 443745[3] |

| pKa (Predicted) | Basic | Inferred from alkaloid structure |

| Solubility | ||

| Water | Poorly soluble (as a free base) | |

| Ethanol | Soluble | |

| Chloroform | Soluble | |

| Diethyl ether | Soluble |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. As with many alkaloids, it is susceptible to degradation under various environmental conditions.

pH Stability: Alkaloids, being basic in nature, are generally more stable in slightly acidic to neutral conditions. In strongly acidic or alkaline solutions, tortuosamine may be susceptible to hydrolysis or other degradation pathways.

Thermal Stability: Exposure to high temperatures can lead to the degradation of tortuosamine. While specific studies on the thermal decomposition of isolated tortuosamine are limited, research on the processing of Sceletium tortuosum indicates that temperature plays a significant role in altering the alkaloid profile.[5]

Photostability: Many alkaloids are known to be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[6][7] It is recommended that this compound and its solutions be stored in light-resistant containers to prevent photodegradation. Studies on other alkaloids from Sceletium have shown that exposure to sunlight can lead to the transformation of these compounds.[8]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not extensively reported in a single source. However, based on general principles for natural product chemistry and alkaloid analysis, the following methodologies are recommended.

Determination of Solubility

A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration. This involves titrating a solution of the alkaloid with a standardized acid and monitoring the pH change.

Stability Assessment via Stability-Indicating HPLC Method

To assess the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal), a stability-indicating HPLC method is required. This method should be able to separate the intact drug from its degradation products.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties and stability of this compound. While fundamental properties such as molecular formula and weight are well-established, there is a notable gap in the literature regarding experimentally determined values for solubility, pKa, and a detailed stability profile under various conditions. The provided experimental workflows offer a roadmap for researchers to systematically determine these crucial parameters. A comprehensive understanding of these properties is essential for advancing the research and development of this compound as a potential therapeutic agent. Further experimental investigation is highly recommended to fill the existing data gaps and facilitate its journey from a natural product of interest to a well-characterized compound for pharmaceutical applications.

References

- 1. trugen3.com [trugen3.com]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Tortuosamine | C20H26N2O2 | CID 443745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]

- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaloids as Photosensitisers for the Inactivation of Bacteria [mdpi.com]

- 8. Investigations of the phytochemical content of Sceletium tortuosum following the preparation of "Kougoed" by fermentation of plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Interpretation of (+/-)-Tortuosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the alkaloid (+/-)-tortuosamine, a natural product found in the plant Sceletium tortuosum. A comprehensive understanding of its spectral characteristics (NMR, MS, IR) is crucial for its identification, characterization, and potential applications in research and drug development.

Introduction to this compound

Tortuosamine is a pyridine alkaloid and one of the characteristic chemical constituents of Sceletium tortuosum, a succulent plant native to Southern Africa.[1][2] Along with other alkaloids like mesembrine and sceletium alkaloid A4, tortuosamine contributes to the complex chemical profile of this medicinally important plant.[1][2][3] The structural elucidation of tortuosamine was first reported in the early 1970s.[1][2] Its unique structure, featuring a substituted pyridine ring, makes its spectral interpretation a valuable case study for natural product chemists.

Spectroscopic Data Summary

A complete, publicly available dataset of the original spectral data for this compound is not readily found in recent literature. The foundational data is contained in early publications from the 1970s. This guide, therefore, presents a generalized interpretation based on the known structure of tortuosamine and typical spectral values for similar chemical entities. For precise, quantitative analysis, consulting the original structural elucidation papers is essential.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound (Predicted/Typical)

Note: The following data is a generalized prediction for the purposes of this guide, as the original reported values from the primary literature could not be accessed. Actual experimental values may vary.

¹H NMR (Proton NMR)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 8.5 | d, t, m | 7 - 8 |

| Methylene Protons (aliphatic) | 1.5 - 3.0 | m | - |

| Methine Protons | 2.5 - 4.0 | m | - |

| N-CH₃ Protons | 2.2 - 2.8 | s | - |

| O-CH₃ Protons | 3.7 - 4.0 | s | - |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Methylene Carbons (aliphatic) | 20 - 60 |

| Methine Carbons | 40 - 70 |

| N-CH₃ Carbon | 35 - 45 |

| O-CH₃ Carbons | 55 - 65 |

Table 2: Mass Spectrometry (MS) Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 327.2127 (Calculated for C₂₀H₂₇N₂O₂⁺) | Protonated Molecular Ion |

| Fragmentation Ions | Varies | See Interpretation Below |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Typical Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C, C=N (aromatic ring) | 1450 - 1600 |

| C-O (ether) | 1000 - 1300 |

| C-N | 1000 - 1350 |

Interpretation of Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for the structural elucidation of organic molecules like tortuosamine.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct regions. The downfield region (typically δ 6.5-8.5 ppm) would contain signals corresponding to the protons on the substituted pyridine and dimethoxyphenyl rings. The upfield region would feature complex multiplets for the methylene (CH₂) and methine (CH) protons of the saturated portions of the molecule. Singlets for the N-methyl and two O-methyl groups would also be present, providing key structural information.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would appear in the downfield region (δ 110-160 ppm). The aliphatic carbons would be found in the upfield region (δ 20-70 ppm). The distinct signals for the N-methyl and O-methyl carbons would also be readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tortuosamine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Cleavage of the bonds in the aliphatic side chain would be expected, leading to the loss of the N-methyl ethylamine moiety or parts thereof. The stability of the aromatic rings would likely result in them remaining intact in major fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For tortuosamine, the spectrum would be expected to show characteristic absorption bands for:

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Strong C-O stretching bands for the two ether (methoxy) groups.

-

C-N stretching vibrations.

Experimental Protocols

Detailed experimental protocols for the original spectral characterization of tortuosamine are found in the primary literature from the 1970s. Modern instrumentation would involve the following general procedures:

-

NMR Spectroscopy: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, MeOD). ¹H, ¹³C, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Fragmentation data would be obtained via collision-induced dissociation (CID) in an MS/MS experiment.

-

Infrared Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer, typically with the sample prepared as a thin film on a salt plate or as a KBr pellet.

Logical Relationships in Spectral Analysis

The interpretation of spectral data for a novel or known compound like tortuosamine follows a logical workflow. The data from each spectroscopic technique provides complementary information that, when combined, allows for an unambiguous structure determination.

Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

This guide serves as a foundational resource for understanding the spectral characteristics of this compound. For definitive quantitative data, researchers are strongly encouraged to consult the original publications on its structural elucidation.

References

(+/-)-Tortuosamine CAS number and chemical identifiers

An In-Depth Technical Guide to (+/-)-Tortuosamine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a racemic alkaloid naturally found in the plant Sceletium tortuosum, a succulent native to South Africa. This plant, commonly known as Kanna, has a long history of traditional use for its mood-elevating and anxiety-reducing properties[1][2][3]. As a constituent of Sceletium tortuosum, this compound is of significant interest to the scientific community for its potential psychoactive and therapeutic effects. Research has indicated that the alkaloids in Sceletium tortuosum, including tortuosamine, may act as serotonin reuptake inhibitors and phosphodiesterase-4 (PDE4) inhibitors, highlighting their potential in the management of anxiety and depression[1][2][3]. This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, isolation, and key biological assays related to this compound.

Chemical Identifiers

A clear identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| CAS Number | 79517-20-7 |

| IUPAC Name | 2-[6-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-6-yl]-N-methylethanamine |

| Molecular Formula | C₂₀H₂₆N₂O₂ |

| Molecular Weight | 326.44 g/mol |

| InChI | InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3 |

| InChIKey | QFRVOGLOHJOHAY-UHFFFAOYSA-N |

| SMILES | CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |

Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. One notable approach involves a multi-step process culminating in the formation of the characteristic substituted quinoline ring structure[4][5]. A generalized workflow for a potential synthetic route is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Enigmatic Alkaloid: A Comprehensive Review of (+/-)-Tortuosamine

For Immediate Release

A deep dive into the chemical intricacies and historical significance of (+/-)-tortuosamine, a notable alkaloid from the Sceletium genus, is presented here for researchers, scientists, and professionals in drug development. This technical guide synthesizes the available literature, offering a thorough examination of its discovery, synthesis, and the ongoing exploration of its biological activities.

Historical Context and Discovery

This compound is a pyridine-based alkaloid first isolated in 1971 from Sceletium tortuosum, a succulent plant native to South Africa.[1][2] Plants of the Sceletium genus, colloquially known as "kanna" or "kougoed," have a long history of use in traditional South African medicine for their mood-elevating, sedative, and analgesic properties.[3][4] Tortuosamine belongs to a diverse family of over 25 alkaloids identified from S. tortuosum, which are broadly classified into four main structural types: mesembrine, Sceletium A4, joubertiamine, and tortuosamine.[5][6] Structurally, tortuosamine is categorized as a ring C-seco Sceletium alkaloid A4 type.[7]

The traditional preparation of Sceletium often involves a fermentation process, which has been suggested to alter the relative concentrations of the various alkaloids, potentially impacting the plant's overall pharmacological effect.[7] While much of the early research focused on the more abundant alkaloid, mesembrine, the unique structure of tortuosamine has made it a compelling target for synthetic chemists and a subject of interest for its potential contribution to the plant's bioactivity.

Total Synthesis of this compound

The chemical synthesis of this compound has been accomplished by several research groups. A notable approach involves a collective formal and total synthesis strategy that also yields other Sceletium alkaloids.[2] Key synthetic strategies employed include the Wittig olefination–Claisen rearrangement protocol and a synergistic Cu(I)/iminium catalyzed [3 + 3] condensation.[2]

Representative Synthetic Approach

One of the documented total syntheses of this compound is outlined below. The following experimental protocol is a summarized representation based on published literature and is intended for informational purposes.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the Cyclohexanone Precursor: The synthesis often commences with a suitably substituted cyclohexanone derivative. Methodologies for the construction of this key intermediate vary, with some approaches utilizing a Wittig olefination–Claisen rearrangement sequence to establish the necessary carbon framework.

-

Step 2: Formation of the Pyridine Ring: A crucial step in the synthesis is the construction of the pyridine ring. One effective method is the synergistic Cu(I)/iminium catalyzed [3 + 3] condensation of an O-acetylketoxime derived from the cyclohexanone precursor with an α,β-unsaturated aldehyde, such as acrolein.[2]

-

Step 3: Final Elaboration and Isolation: The final steps typically involve standard organic transformations to install the requisite functional groups and purification of the final product, this compound, often through chromatographic techniques.

Quantitative Data from a Representative Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Wittig Olefination-Claisen Rearrangement | Varies depending on starting material | Not explicitly reported for this specific sequence in available abstracts |

| 2 | Cu(I)/iminium catalyzed [3 + 3] condensation | O-acetylketoxime, Acrolein, Cu(I) catalyst, Iminium catalyst | Not explicitly reported for this specific sequence in available abstracts |

| 3 | Conversion to (+/-)-N-Formyltortuosamine | This compound, Reagents for formylation | Not explicitly reported for this specific sequence in available abstracts |

Characterization Data

The structural elucidation of synthetic this compound is confirmed through various spectroscopic methods.

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants would be detailed in the experimental sections of synthesis papers. |

| ¹³C NMR | Specific chemical shifts would be detailed in the experimental sections of synthesis papers. |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of tortuosamine. |

Note: Detailed ¹H and ¹³C NMR data are typically provided in the supporting information of the full research articles on the synthesis of the molecule.

Biological Activity and Pharmacological Potential

The biological activity of Sceletium tortuosum extracts is well-documented, with demonstrated effects on the central nervous system.[8] These effects are largely attributed to the alkaloid content, with a significant focus on mesembrine. The primary mechanisms of action identified for S. tortuosum extracts are serotonin reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[8][9]

Signaling Pathway: Serotonin Reuptake Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Signaling Pathway: PDE4 Inhibition

Caption: Inhibition of Phosphodiesterase 4 (PDE4) by this compound.

While the activity of the whole plant extract is established, there is a notable lack of publicly available data on the specific biological activity of isolated this compound. Quantitative data, such as IC₅₀ or Kᵢ values for serotonin reuptake and PDE4 inhibition by pure tortuosamine, are not found in the current body of literature. This represents a significant knowledge gap and an area for future research.

General Experimental Protocols for Biological Assays

The following are generalized protocols for the key biological assays relevant to the known activity of Sceletium alkaloids.

Experimental Protocol: Serotonin Reuptake Inhibition Assay (General)

-

Objective: To determine the in vitro potency of a compound to inhibit the serotonin transporter (SERT).

-

Methodology: A common method involves using cells endogenously expressing SERT (e.g., JAR cells) or synaptosomes prepared from rat brain tissue.

-

Cells or synaptosomes are incubated with varying concentrations of the test compound.

-

A radiolabeled serotonin analog (e.g., [³H]5-HT) is added to the incubation mixture.

-

After a defined incubation period, the uptake of the radiolabeled serotonin is terminated.

-

The amount of radioactivity taken up by the cells or synaptosomes is measured using scintillation counting.

-

The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

-

Experimental Protocol: PDE4 Inhibition Assay (General)

-

Objective: To determine the in vitro potency of a compound to inhibit PDE4 activity.

-

Methodology: Commercially available PDE4 enzyme and a fluorescently labeled cAMP substrate are often used.

-

The PDE4 enzyme is incubated with varying concentrations of the test compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.

-

After a set incubation time, the reaction is stopped.

-

The amount of hydrolyzed substrate is quantified using a fluorescence polarization assay. The change in polarization is inversely proportional to the amount of cAMP hydrolyzed.

-

The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined.

-

Experimental Workflow: General Biological Screening

Caption: A generalized workflow for the biological evaluation of a compound like this compound.

Future Directions

The study of this compound presents several avenues for future research. A primary focus should be the determination of its specific biological activity. Isolating or synthesizing sufficient quantities of pure this compound for comprehensive pharmacological screening is a critical next step. Elucidating its potency as a serotonin reuptake inhibitor and PDE4 inhibitor, as well as its selectivity for different PDE isoforms, will provide valuable insights into its potential therapeutic applications.

Furthermore, in vivo studies are necessary to understand the pharmacokinetics and physiological effects of isolated this compound. Such studies would help to delineate its contribution to the overall pharmacological profile of Sceletium tortuosum and assess its potential as a standalone therapeutic agent. The development of enantioselective syntheses would also allow for the investigation of the biological activities of the individual enantiomers.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Total synthesis of Sceletium alkaloids (±)-joubertinamine, (±)-epijoubertinamine, (±)-tortuosamine and formal synthesis of (±)-mesembrine, (±)-N-formyltortuosamine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the reuptake of serotonin by tryptoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Relationship of (+/-)-Tortuosamine to its Fellow Sceletium Alkaloids: A Technical Deep Dive

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of (+/-)-tortuosamine, a structurally distinct alkaloid from the South African succulent Sceletium tortuosum. We will explore its chemical relationship to the more widely known mesembrine-type alkaloids, delve into its biosynthetic origins, summarize available quantitative data, and present detailed experimental methodologies for its study.

Introduction: A Unique Alkaloid in a Complex Family

Sceletium tortuosum, colloquially known as Kanna, has a long history of traditional use for its mood-enhancing and anxiolytic properties.[1] These effects are largely attributed to a complex suite of alkaloids, which are broadly categorized into four main structural classes: the mesembrine-type, the joubertiamine-type, the Sceletium A4-type, and the tortuosamine-type.[1][2] While the pharmacology of mesembrine and its close analogues as serotonin reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors is well-documented, the specific role and activity of tortuosamine remain less defined, yet it is considered one of the dominant and clinically significant alkaloids in the plant.[3][4]

Structurally, tortuosamine is classified as a ring C-seco Sceletium alkaloid A4 type, indicating a significant departure from the tricyclic core of mesembrine.[4] This structural uniqueness suggests a potentially distinct biosynthetic pathway and pharmacological profile, making it a person of interest for novel drug discovery and a deeper understanding of Sceletium's ethnobotanical efficacy.

Structural and Biosynthetic Relationship

The alkaloids of Sceletium are derived from the aromatic amino acids L-phenylalanine and L-tyrosine. While the complete biosynthetic pathway of all Sceletium alkaloids is yet to be fully elucidated, a proposed pathway highlights the intricate relationships between the different structural classes.

It is hypothesized that Sceletium alkaloid A4, a pyridine-containing alkaloid, serves as a direct precursor to tortuosamine. The transformation likely involves the cleavage of the C-ring of the Sceletium A4 scaffold, leading to the characteristic seco-structure of tortuosamine. The precise enzymatic machinery driving this conversion is a subject of ongoing research.

Quantitative Analysis of Tortuosamine and Other Major Alkaloids

The alkaloid composition of Sceletium tortuosum is highly variable, leading to the classification of different chemotypes.[5] This variation is influenced by genetic factors, geographical location, and post-harvest processing methods such as fermentation. The total alkaloid content in dried plant material typically ranges from 0.3% to 2.3%.[4]

While comprehensive quantitative data specifically for tortuosamine across all chemotypes is limited, studies analyzing the alkaloid profiles of different S. tortuosum populations provide valuable insights into its relative abundance. The table below summarizes the typical quantitative ranges of the major alkaloids found in the plant.

| Alkaloid Class | Major Alkaloids | Typical Content Range (% of Total Alkaloids) | Reference(s) |

| Mesembrine-type | Mesembrine, Mesembrenone, Mesembrenol, Mesembranol | 50 - 90% | [5] |

| Joubertiamine-type | Joubertiamine | Variable, generally lower than mesembrine-type | |

| Sceletium A4-type | Sceletium Alkaloid A4 | Variable, often a minor component | |

| Tortuosamine-type | This compound | Variable, can be a significant component in certain chemotypes | [4] |

Note: The exact percentages can vary significantly between different plant specimens and analytical methods.

Pharmacological Activity: An Area Ripe for Exploration

The primary pharmacological actions of Sceletium tortuosum extracts are attributed to their dual activity as serotonin reuptake inhibitors (SRIs) and phosphodiesterase 4 (PDE4) inhibitors.[3][6] This dual mechanism is believed to contribute to the plant's antidepressant and anxiolytic effects.

While mesembrine is a potent SRI, the specific contribution of tortuosamine to the overall pharmacological profile of Sceletium is not yet fully characterized.[7] Given its structural divergence from the mesembrine alkaloids, it is plausible that tortuosamine possesses a unique pharmacological profile, potentially interacting with different neuronal targets or exhibiting a varied potency at the serotonin transporter and PDE4. Further research utilizing isolated tortuosamine is crucial to elucidate its specific biological activities and its potential as a standalone therapeutic agent.

Experimental Protocols

The analysis and isolation of tortuosamine and other Sceletium alkaloids require robust and validated analytical techniques. The following sections outline detailed methodologies for extraction, quantification, and isolation.

General Alkaloid Extraction from Sceletium tortuosum

This protocol describes a standard acid-base extraction method suitable for obtaining a total alkaloid fraction from dried plant material.

Methodology:

-

Maceration: Suspend the finely powdered, dried plant material in methanol or ethanol (1:10 w/v) and macerate for 24-48 hours with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the maceration and filtration steps twice more with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Acidification: Dissolve the resulting crude extract in 5% acetic acid.

-

Defatting: Wash the acidic solution with a non-polar solvent such as hexane to remove lipids and other non-polar compounds. Discard the hexane layer.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of the volatile alkaloids present in Sceletium.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-550.

Sample Preparation:

Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration of 1 mg/mL.

Quantification:

Quantification is achieved by creating a calibration curve using certified reference standards of the individual alkaloids, including this compound. The peak area of each alkaloid in the sample is compared to the calibration curve to determine its concentration.

Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the method of choice for isolating pure this compound for further pharmacological and structural studies.[8][9]

Instrumentation and Conditions:

-

Preparative HPLC System: Equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV detection at 280 nm.

Procedure:

-

Dissolve the crude alkaloid extract in the initial mobile phase composition.

-

Inject the sample onto the preparative HPLC column.

-

Collect fractions corresponding to the peak of interest based on the retention time determined from analytical HPLC runs.

-

Combine the fractions containing the pure compound and evaporate the solvent to obtain isolated this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, MS, and NMR spectroscopy.[10]

Conclusion and Future Directions

This compound represents a structurally intriguing and potentially significant component of the pharmacological activity of Sceletium tortuosum. Its unique ring-opened structure sets it apart from the more extensively studied mesembrine alkaloids. While current knowledge establishes its biosynthetic relationship with Sceletium alkaloid A4 and its presence in varying quantities across different chemotypes, a significant opportunity exists for further research.

Future investigations should focus on:

-

Elucidating the specific enzymatic steps in the biosynthesis of tortuosamine.

-

Comprehensive quantitative analysis of tortuosamine across a wider range of S. tortuosum chemotypes and geographical locations.

-

In-depth pharmacological characterization of isolated this compound to determine its specific molecular targets and its contribution to the overall psychoactive effects of Kanna.

A deeper understanding of tortuosamine will not only enhance our knowledge of Sceletium's complex phytochemistry but also holds the potential for the development of novel therapeutic agents for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CHEMISTRY & PHARMACOLOGY - The Sceletium Source [sceletium.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. 1H-NMR and UPLC-MS metabolomics: Functional tools for exploring chemotypic variation in Sceletium tortuosum from two provinces in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-Tortuosamine Derivatives: An In-depth Technical Guide on a Promising and Underexplored Core for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+/-)-Tortuosamine, a distinct alkaloid from the South African plant Sceletium tortuosum, represents a structurally intriguing yet significantly underexplored scaffold for novel drug development. While the parent plant and its major alkaloids, such as mesembrine, have garnered considerable attention for their effects on the central nervous system, tortuosamine and its potential derivatives remain a largely untapped resource. This technical guide synthesizes the current knowledge on this compound, including its synthesis and known derivatives. Due to the limited specific research on tortuosamine derivatives, this guide extrapolates the potential significance of this compound class by examining the well-documented biological activities of other Sceletium alkaloids. This document aims to highlight the existing research gaps and underscore the potential for future investigation into the synthesis and pharmacological evaluation of novel this compound derivatives.

Introduction to Sceletium tortuosum and its Alkaloid Profile

Sceletium tortuosum (L.) N.E.Br., also known as kanna, is a succulent plant indigenous to South Africa that has a long history of traditional use for its mood-elevating and anxiety-reducing properties.[1] Modern scientific research has attributed these effects to a complex profile of alkaloids present in the plant.[1] These alkaloids are broadly classified into four structural types:

-

3a-aryl-cis-octahydroindoles (e.g., mesembrine)

-

C-seco mesembrine alkaloids (e.g., joubertiamine)

-

Alkaloids with a 2,3-disubstituted pyridine moiety (e.g., Sceletium alkaloid A4)

-

A ring C-seco Sceletium alkaloid A4 group (e.g., tortuosamine)[2]

While mesembrine and its analogues are the most studied components, tortuosamine presents a unique structural framework that warrants further investigation.[3]

The Parent Compound: this compound

This compound is a key alkaloid that contributes to the overall chemical fingerprint of Sceletium tortuosum. Its unique structure, characterized by a seco-ring system, distinguishes it from the more extensively studied mesembrine-type alkaloids.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a reliable method for obtaining the compound for further study without reliance on extraction from natural sources. A notable synthetic route involves a Wittig olefination–Claisen rearrangement protocol followed by a synergistic Cu(I)/iminium catalyzed [3 + 3] condensation. This approach efficiently constructs the bicyclic core of tortuosamine with the requisite quaternary benzylic carbon.

A generalized workflow for the synthesis of the tortuosamine core is presented below:

Caption: Generalized synthetic workflow for the tortuosamine core.

Known Derivatives of this compound

Research into derivatives of tortuosamine is currently limited. However, a few derivatives have been identified from natural sources or synthesized.

-

N-Formyltortuosamine: This derivative has been isolated from Sceletium namaquense (a synonym of Sceletium tortuosum).[4]

-

N-Acetyltortuosamine: The synthesis of N-acetyltortuosamine has been reported, indicating the feasibility of modifying the amine functionality of the parent compound.

The existence of these derivatives suggests that the tortuosamine scaffold is amenable to chemical modification, opening the door for the creation of a library of novel compounds for biological screening.

Biological Activities of Sceletium Alkaloids: A Proxy for Potential Significance

While direct pharmacological data on this compound and its derivatives is scarce, the well-documented biological activities of other major Sceletium alkaloids provide a strong rationale for investigating this compound class. The primary mechanisms of action for the psychoactive effects of Sceletium extracts are serotonin (5-HT) reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[1]

Serotonin Reuptake Inhibition

Many of the antidepressant and anxiolytic effects of Sceletium are attributed to the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. Mesembrine is a potent serotonin reuptake inhibitor.[2]

Caption: Mechanism of serotonin reuptake inhibition by Sceletium alkaloids.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger involved in various cellular processes, including inflammation and neuronal signaling. Inhibition of PDE4 leads to increased cAMP levels, which can have anti-inflammatory and cognitive-enhancing effects. Mesembrenone is a known PDE4 inhibitor.[1]

Caption: Mechanism of PDE4 inhibition by Sceletium alkaloids.

Other Potential Activities

Extracts of Sceletium tortuosum have also demonstrated a range of other biological activities, as summarized in the table below. These activities suggest that tortuosamine derivatives could be investigated for a variety of therapeutic applications.

| Biological Activity | Plant Part/Extract | Active Components (if specified) | Reference(s) |

| Anti-inflammatory | Extracts | Mesembrine | [1] |

| Anxiolytic | Extracts | Alkaloids | [1] |